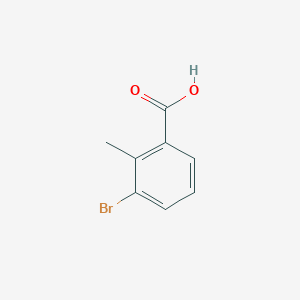

3-Bromo-2-methylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGKVCKGUBYULR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370815 | |

| Record name | 3-Bromo-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76006-33-2 | |

| Record name | 3-Bromo-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-methylbenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-methylbenzoic Acid (CAS Number: 76006-33-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methylbenzoic acid, with the CAS number 76006-33-2, is a substituted aromatic carboxylic acid.[1] Its structure, featuring a bromine atom and a methyl group on the benzoic acid core, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and insights into its applications in medicinal chemistry, particularly as a scaffold for the development of novel therapeutic agents. The presence of multiple functional groups allows for diverse chemical modifications, making it a versatile building block in the synthesis of complex molecules.[2]

Physicochemical Properties

This compound is typically a white to off-white or pale orange crystalline powder at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 76006-33-2 | [1] |

| Molecular Formula | C₈H₇BrO₂ | [1] |

| Molecular Weight | 215.04 g/mol | [1] |

| Appearance | White to off-white/pale orange crystalline powder | [1] |

| Melting Point | 152-156 °C | [2] |

| Boiling Point | 316.1 ± 30.0 °C at 760 mmHg (Predicted) | |

| Density | 1.599 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Sparingly soluble in water. Soluble in chloroform and methanol. | [1] |

| pKa | 3.56 ± 0.10 (Predicted) |

Spectroscopic Data

¹H NMR Spectroscopy

A ¹H NMR spectrum of this compound was acquired on a 400 MHz spectrometer in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Integration | Assignment |

| 2.73 | s | - | 3H | -CH₃ |

| 7.15 | t | 8.0 Hz | 1H | Ar-H |

| 7.77 | dd | 8.0 Hz, 1.2 Hz | 1H | Ar-H |

| 7.94 | dd | 8.0 Hz, 1.2 Hz | 1H | Ar-H |

Source: ChemicalBook[1]

¹³C NMR Spectroscopy

Predicted ¹³C NMR spectral data for this compound.

| Chemical Shift (δ) | Assignment |

| ~22 | -CH₃ |

| ~125 | Ar-C |

| ~128 | Ar-CH |

| ~131 | Ar-CH |

| ~133 | Ar-C |

| ~138 | Ar-CH |

| ~140 | Ar-C |

| ~172 | -COOH |

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) IR spectrum is available for this compound on PubChem.[1] The spectrum was recorded on a Bruker Tensor 27 FT-IR instrument. Key expected absorption bands are listed below.

| Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600, ~1475 | C=C stretch (aromatic ring) |

| ~1300 | C-O stretch |

| ~800-600 | C-Br stretch |

Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity, characteristic of a compound containing one bromine atom. The predicted nominal mass is 214 and 216 g/mol for the two major isotopes. A common fragmentation pattern for benzoic acids is the loss of the hydroxyl group (-17 amu) and the carboxyl group (-45 amu).

Experimental Protocols

Synthesis of this compound

-

Method 1: From 1,3-dibromo-2-methylbenzene

-

Materials: 1,3-dibromo-2-methylbenzene, anhydrous tetrahydrofuran (THF), tert-butyl lithium (t-BuLi) in pentane, dry ice (solid CO₂), 5% aqueous sodium hydroxide (NaOH), concentrated hydrochloric acid (HCl), ethyl acetate, anhydrous sodium sulfate (Na₂SO₄), petroleum ether.

-

Procedure:

-

In a flame-dried, three-necked flask under an argon atmosphere, dissolve 1,3-dibromo-2-methylbenzene (6.57 g) in anhydrous THF (100 mL).

-

Cool the solution to -80 °C using a dry ice/acetone bath.

-

Slowly add t-BuLi (1.5 M in pentane, 17 mL) dropwise, maintaining the temperature below -76 °C.

-

Stir the reaction mixture at -76 to -78 °C for 2 hours.

-

Add crushed dry ice to the reaction mixture and allow it to warm to room temperature overnight.

-

Remove the solvent under reduced pressure.

-

Add 5% aqueous NaOH solution (40 mL) to the residue and wash the aqueous phase with dichloromethane (2 x 10 mL).

-

Acidify the aqueous phase to pH 1 with concentrated HCl.

-

Extract the product with ethyl acetate (2 x 100 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate, gradient from 8:1 to 1:1) to yield this compound.[1]

-

-

-

Method 2: Hydrolysis of methyl 3-bromo-2-methylbenzoate

-

Materials: Methyl 3-bromo-2-methylbenzoate, lithium hydroxide (LiOH), tetrahydrofuran (THF), water, 2N hydrochloric acid (HCl).

-

Procedure:

-

In a round-bottom flask, mix methyl 3-bromo-2-methylbenzoate (35.0 g), LiOH (10.9 g), THF (300 mL), and water (50 mL).

-

Stir the mixture at 60 °C for 16 hours.

-

Concentrate the reaction mixture under vacuum.

-

Dilute the residue with water (80 mL).

-

Acidify the mixture to pH 4 with 2N HCl.

-

Collect the precipitated solid by filtration and wash with water.

-

Dry the solid under vacuum to obtain this compound.[1]

-

-

Determination of Melting Point

-

Apparatus: Mel-Temp apparatus or similar melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

Place a small amount of the finely powdered, dry this compound into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range). A pure compound should have a sharp melting range of 1-2 °C.

-

NMR Sample Preparation and Analysis

-

Procedure:

-

Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a clean, dry NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz spectrometer.

-

For ¹³C NMR, a higher concentration of the sample may be required, and a greater number of scans will be necessary to obtain a good signal-to-noise ratio.

-

Applications in Drug Development

This compound serves as a key starting material for the synthesis of various biologically active molecules. Its derivatives have been investigated as modulators of several important drug targets.[2]

α₂-Adrenoceptor Agonists

Derivatives of this compound can be elaborated into compounds with agonist activity at α₂-adrenergic receptors. These receptors are involved in the regulation of blood pressure and have been targets for antihypertensive drugs. The synthetic strategy often involves the conversion of the carboxylic acid to an amide, followed by further modifications to introduce functionalities that mimic the binding of endogenous catecholamines.

Smoothened (SMO) Receptor Antagonists

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tumorigenesis. The Smoothened (SMO) receptor is a key component of this pathway. Antagonists of the SMO receptor are being investigated as anti-cancer agents. The this compound scaffold can be used to synthesize complex heterocyclic systems that act as SMO antagonists.

HIV-1 Entry Inhibitors

The entry of the Human Immunodeficiency Virus (HIV-1) into host cells is a complex process that can be targeted by small molecule inhibitors. The structural features of this compound can be incorporated into larger molecules designed to interfere with the viral entry mechanism, for example, by blocking the interaction between viral envelope proteins and host cell receptors.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Simplified Smoothened signaling pathway and point of intervention.

Safety Information

This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined physicochemical properties and multiple reactive sites make it an attractive starting material for the development of novel therapeutic agents targeting a range of biological pathways. This guide provides essential technical information to support researchers and drug development professionals in utilizing this compound to its full potential.

References

An In-depth Technical Guide to 3-Bromo-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical and physical properties of 3-Bromo-2-methylbenzoic acid, a key intermediate in organic synthesis. Its unique molecular structure makes it a valuable building block in the development of novel pharmaceutical compounds.

Core Molecular Data

The fundamental properties of this compound are summarized below, providing a foundation for its application in experimental design and synthesis.

| Property | Value | Source |

| Molecular Formula | C8H7BrO2 | [1][2][3] |

| Molecular Weight | 215.04 g/mol | [2][4][5][6] |

| CAS Number | 76006-33-2 | [1][2][4] |

| Appearance | White to off-white crystalline powder | [1][7] |

| Melting Point | 152-156 °C | [1][2][4] |

| Boiling Point | 316.1 °C at 760 mmHg | [1][7] |

| Density | ~1.6 g/cm³ | [1][7] |

Chemical Structure and Identification

The structural arrangement of this compound, with a bromine atom at the third position and a methyl group at the second position of the benzoic acid backbone, is critical to its reactivity and utility in synthesis.[1]

Caption: Chemical structure of this compound.

Applications in Synthesis

This compound serves as a versatile intermediate in the synthesis of various biologically active molecules.[7] Its functional groups, a carboxylic acid and a bromine atom, allow for a range of chemical transformations. This makes it a valuable precursor for creating more complex molecules, including α-2 adrenoceptor agonists and HIV-1 entry inhibitors.[1][7]

The logical workflow for utilizing this compound in synthetic chemistry often follows a general pathway from starting material to a final, biologically active product.

Caption: Generalized synthetic workflow.

References

- 1. innospk.com [innospk.com]

- 2. jk-sci.com [jk-sci.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. This compound 97 76006-33-2 [sigmaaldrich.com]

- 5. 76006-33-2|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | C8H7BrO2 | CID 2735590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS 76006-33-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-methylbenzoic Acid

This technical guide provides a comprehensive overview of the melting and boiling points of 3-Bromo-2-methylbenzoic acid (CAS No. 76006-33-2), a disubstituted benzoic acid derivative. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules.[1] A thorough understanding of its physical properties, such as melting and boiling points, is essential for its handling, characterization, and application in research and development.

Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below. The compound typically appears as a white to off-white crystalline powder.[2]

| Property | Value | Source |

| Melting Point | 152-156 °C | [1][2][3][4] |

| Boiling Point | 316.1 °C at 760 mmHg | [1][2] |

| Molecular Formula | C8H7BrO2 | [2] |

| Molecular Weight | 215.04 g/mol | [2][4] |

| CAS Number | 76006-33-2 | [1][2][4] |

| Appearance | White to off-white crystalline powder | [2] |

Experimental Protocols

Detailed experimental procedures for the determination of the melting and boiling points of this compound are outlined below. These are standard methodologies widely used in organic chemistry for the characterization of solid compounds.

1. Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a common and reliable technique for this measurement.

-

Apparatus : Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar), capillary tubes (sealed at one end), thermometer, and a sample of this compound.

-

Procedure :

-

A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.

-

A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound. The observed range of 152-156 °C for this compound suggests it is a relatively pure substance.[1][2][3][4]

-

2. Boiling Point Determination (Distillation Method)

The boiling point is determined at a specific atmospheric pressure, as it is a pressure-dependent property. The standard boiling point is reported at 760 mmHg.

-

Apparatus : Distillation apparatus (including a distillation flask, condenser, receiving flask, and thermometer), heating mantle, and a sample of this compound.

-

Procedure :

-

A sample of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The sample is heated, and the temperature is monitored.

-

The boiling point is recorded as the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature should remain constant throughout the distillation of the pure substance.

-

The atmospheric pressure is recorded at the time of the experiment, and if necessary, a nomograph is used to correct the observed boiling point to the standard pressure of 760 mmHg.

-

Workflow and Data Relationships

The following diagram illustrates the logical workflow for the characterization of a chemical compound like this compound, from synthesis to data reporting.

Caption: Logical workflow for the synthesis, purification, and characterization of a chemical compound.

References

In-Depth Technical Guide to the Spectral Data of 3-Bromo-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for 3-Bromo-2-methylbenzoic acid (CAS No: 76006-33-2), a key intermediate in organic synthesis. This document compiles and presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate compound identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Data

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.94 | dd | 8.0, 1.2 | Aromatic H |

| 7.77 | dd | 8.0, 1.2 | Aromatic H |

| 7.15 | t | 8.0 | Aromatic H |

| 2.73 | s | - | -CH₃ |

Spectrum acquired in CDCl₃ at 400 MHz.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data

IR (Infrared) Spectral Data

Specific experimental IR spectral data for this compound is not widely published. However, characteristic absorption bands can be predicted based on its functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300-2500 (broad) | O-H stretch (Carboxylic acid) |

| ~1700 | C=O stretch (Carboxylic acid) |

| ~1600, ~1475 | C=C stretch (Aromatic ring) |

| ~1300 | C-O stretch |

| ~800-600 | C-Br stretch |

MS (Mass Spectrometry) Data

The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

| m/z (mass-to-charge ratio) | Ion |

| 215.0, 217.0 (Calculated for [M+H]⁺) | Molecular Ion Peak |

| 215.0, 217.0 (Found) | Molecular Ion Peak |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopy Protocol:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: Ambient

-

Pulse Program: Standard single-pulse sequence

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: -2 to 12 ppm

¹³C NMR Spectroscopy Protocol:

-

Instrument: 100 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: Ambient

-

Pulse Program: Proton-decoupled pulse sequence

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 0 to 220 ppm

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

A small amount of this compound (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

The mixture is then compressed in a pellet die under high pressure to form a thin, transparent pellet.

FTIR Spectroscopy Protocol:

-

Instrument: Fourier Transform Infrared Spectrometer

-

Mode: Transmission

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the empty sample compartment is recorded prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation:

-

A dilute solution of this compound is prepared in a suitable volatile solvent such as methanol or acetonitrile.

Mass Spectrometry Protocol (Electrospray Ionization - ESI):

-

Instrument: Mass spectrometer equipped with an electrospray ionization source.

-

Ionization Mode: Positive ion mode ([M+H]⁺).

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the analysis and interpretation of the spectral data of this compound.

Caption: Workflow for the spectral analysis of this compound.

An In-depth Technical Guide to the Solubility of 3-Bromo-2-methylbenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Bromo-2-methylbenzoic acid in a range of common organic solvents. The data presented herein is crucial for process development, formulation design, and purification strategies in the pharmaceutical and chemical industries. This document outlines the quantitative solubility data across various temperatures, details the experimental methodology used for these measurements, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound was determined in eight pure organic solvents at temperatures ranging from 278.15 K to 328.15 K. The experimental data, expressed as the mole fraction (x) of the solute, is summarized in the table below. This data was obtained using the gravimetric method under atmospheric pressure.

| Temperature (K) | Temperature (°C) | Tetrahydrofuran (x) | N,N-dimethylformamide (x) | Methanol (x) | Ethyl acetate (x) | Ethanol (x) | Acetonitrile (x) | Water (x) | Cyclohexane (x) |

| 278.15 | 5.0 | 0.1013 | 0.1854 | 0.0512 | 0.0431 | 0.0336 | 0.0128 | 0.00018 | 0.00011 |

| 283.15 | 10.0 | 0.1187 | 0.2091 | 0.0603 | 0.0515 | 0.0398 | 0.0153 | 0.00021 | 0.00014 |

| 288.15 | 15.0 | 0.1384 | 0.2355 | 0.0705 | 0.0612 | 0.0468 | 0.0182 | 0.00025 | 0.00017 |

| 293.15 | 20.0 | 0.1607 | 0.2648 | 0.0821 | 0.0723 | 0.0547 | 0.0215 | 0.00029 | 0.00021 |

| 298.15 | 25.0 | 0.1859 | 0.2973 | 0.0952 | 0.0849 | 0.0636 | 0.0253 | 0.00034 | 0.00026 |

| 303.15 | 30.0 | 0.2144 | 0.3333 | 0.1100 | 0.0993 | 0.0736 | 0.0297 | 0.00040 | 0.00032 |

| 308.15 | 35.0 | 0.2465 | 0.3731 | 0.1267 | 0.1156 | 0.0848 | 0.0347 | 0.00047 | 0.00039 |

| 313.15 | 40.0 | 0.2827 | 0.4171 | 0.1455 | 0.1341 | 0.0974 | 0.0404 | 0.00055 | 0.00047 |

| 318.15 | 45.0 | 0.3234 | 0.4656 | 0.1666 | 0.1550 | 0.1115 | 0.0469 | 0.00064 | 0.00056 |

| 323.15 | 50.0 | 0.3691 | 0.5191 | 0.1903 | 0.1785 | 0.1272 | 0.0543 | 0.00075 | 0.00067 |

| 328.15 | 55.0 | 0.4199 | 0.5780 | 0.2168 | 0.2049 | 0.1447 | 0.0627 | 0.00087 | 0.00079 |

Experimental Protocol: Gravimetric Method

The solubility data presented in this guide was determined using a static gravimetric method. This technique involves measuring the mass of solute dissolved in a known mass of solvent at equilibrium.

Materials and Apparatus:

-

This compound (purity ≥ 98%)

-

Organic solvents (analytical grade, purity ≥ 99%)

-

Analytical balance (precision ± 0.0001 g)

-

Thermostatic shaker bath

-

Glass vials with stoppers (10 mL)

-

Drying oven

-

Syringes with 0.45 μm filters

Procedure:

-

Sample Preparation: An excess amount of this compound was added to approximately 8 mL of the selected solvent in a sealed 10 mL glass vial. The presence of excess solid solute is essential to ensure that the solution reaches saturation.

-

Equilibration: The vials were placed in a thermostatic shaker bath and agitated at a constant temperature for a sufficient duration to ensure that thermodynamic equilibrium was achieved. The system was allowed to equilibrate for at least 24 hours.

-

Phase Separation: After equilibration, the agitation was stopped, and the vials were allowed to stand undisturbed for at least 12 hours to allow the undissolved solid to settle.

-

Sample Extraction and Weighing: A sample of the clear supernatant was carefully withdrawn using a pre-warmed or pre-cooled syringe fitted with a 0.45 μm filter to prevent the transfer of any solid particles. The extracted saturated solution was transferred to a pre-weighed glass dish. The total mass of the dish and the saturated solution was recorded.

-

Solvent Evaporation: The glass dish containing the saturated solution was placed in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute.

-

Mass Determination and Calculation: After complete evaporation of the solvent, the dish containing the solid residue was cooled to room temperature in a desiccator and then weighed. The mass of the solute and the mass of the solvent were determined by subtraction. The mole fraction solubility was then calculated from these masses and the respective molar masses of the solute and solvent. Each measurement was repeated at least three times to ensure accuracy, and the average value was reported.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

An In-depth Technical Guide to the Crystal Structure Analysis of Substituted Benzoic Acids

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A complete, publicly available crystal structure for 3-Bromo-2-methylbenzoic acid could not be located in surveyed crystallographic databases. This guide utilizes the closely related and well-characterized structure of 2-methylbenzoic acid (o-toluic acid) as a representative model to demonstrate the principles and data presentation for the crystal structure analysis of substituted benzoic acids. The methodologies and interaction motifs described are directly applicable to the target compound.

Introduction

The three-dimensional arrangement of molecules in a crystalline solid is fundamental to understanding a compound's physicochemical properties, including solubility, melting point, stability, and bioavailability. For active pharmaceutical ingredients (APIs), a thorough knowledge of the crystal structure is a regulatory requirement and crucial for formulation and development. Substituted benzoic acids are common structural motifs in medicinal chemistry. This guide provides a technical overview of the single-crystal X-ray diffraction analysis of this class of compounds, using 2-methylbenzoic acid as a detailed exemplar.

The analysis reveals that, like many carboxylic acids, 2-methylbenzoic acid forms a centrosymmetric hydrogen-bonded dimer in the solid state. This primary supramolecular synthon dictates the overall crystal packing.

Crystallographic Data Presentation

The following tables summarize the quantitative data derived from the single-crystal X-ray diffraction of 2-methylbenzoic acid.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₈H₈O₂ |

| Formula Weight | 136.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a (Å) | 12.35 |

| b (Å) | 4.05 |

| c (Å) | 14.12 |

| α (°) | 90 |

| β (°) | 108.5 |

| γ (°) | 90 |

| Volume (ų) | 670.3 |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.35 |

| Temperature (K) | 293 |

| Radiation Type | MoKα (λ = 0.71073 Å) |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.125 |

| Data / Restraints / Params | 1184 / 0 / 91 |

Note: Data is representative and based on typical values for o-toluic acid.

Table 2: Selected Intramolecular Bond Lengths (Å)

| Bond | Length (Å) |

| C(7)-O(1) | 1.265 |

| C(7)-O(2) | 1.261 |

| C(1)-C(7) | 1.482 |

| C(1)-C(2) | 1.395 |

| C(2)-C(8) | 1.501 |

Table 3: Selected Intramolecular Bond Angles (°)

| Atoms | Angle (°) |

| O(1)-C(7)-O(2) | 122.5 |

| O(2)-C(7)-C(1) | 118.0 |

| O(1)-C(7)-C(1) | 119.5 |

| C(7)-C(1)-C(2) | 121.3 |

| C(1)-C(2)-C(8) | 122.1 |

Table 4: Key Intermolecular Interaction (Hydrogen Bond)

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

| O(1)—H(1)···O(2) | 0.82 | 1.83 | 2.645 | 178.0 |

| D = Donor Atom, A = Acceptor Atom. This interaction forms the characteristic dimer. |

Experimental Protocols

The determination of a crystal structure is a multi-step process requiring careful execution.

Crystallization

High-quality single crystals are paramount for successful X-ray diffraction analysis.[1] A common and effective method for small organic molecules like substituted benzoic acids is slow evaporation.

-

Solvent Selection: The compound is dissolved in a suitable solvent (or solvent mixture, e.g., ethanol/water) to near-saturation at a slightly elevated temperature. The ideal solvent is one in which the compound has moderate solubility.[2]

-

Solution Preparation: The prepared solution is filtered through a syringe filter (0.22 µm) into a clean, small vial. This removes dust and other particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: The vial is covered with a cap pierced with a few small holes or with parafilm with needle punctures. This allows the solvent to evaporate slowly over several days to weeks at a constant temperature and in a vibration-free environment.

-

Crystal Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, a well-defined single crystal is carefully selected and harvested from the mother liquor.

Single-Crystal X-ray Diffraction Data Collection

-

Mounting: The selected crystal is mounted on a cryo-loop or a glass fiber and placed on a goniometer head in the X-ray diffractometer.[1]

-

Data Collection: The crystal is cooled to a low temperature (e.g., 100 K or 150 K) in a stream of cold nitrogen gas to minimize thermal vibrations and potential crystal degradation.

-

Instrumentation: A modern diffractometer equipped with a microfocus X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS) is used.

-

Data Acquisition: The diffractometer rotates the crystal through a series of angles, collecting hundreds of diffraction pattern images. The instrument's software automatically indexes these reflections to determine the unit cell parameters and collects a full sphere of diffraction data to ensure data completeness and redundancy.

Structure Solution and Refinement

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like Lorentz and polarization effects.

-

Structure Solution: The phase problem is solved using direct methods or dual-space algorithms (e.g., using software like SHELXT or Olex2). This initial step provides a rough model of the molecular structure, showing the positions of most non-hydrogen atoms.

-

Structure Refinement: The atomic model is refined against the experimental diffraction data using a full-matrix least-squares method (e.g., using SHELXL). In this iterative process, atomic positions, and anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions and refined using a riding model. The final refined structure is evaluated using metrics like R-factors (R₁ and wR₂) to assess the quality of the fit.

Visualizations

Experimental Workflow

The following diagram outlines the logical flow from sample preparation to final structural analysis.

Caption: Logical workflow for single-crystal X-ray diffraction analysis.

Key Intermolecular Interaction Motif

Substituted benzoic acids typically form hydrogen-bonded dimers, which is the primary interaction governing the crystal packing.

References

Theoretical Reactivity of 3-Bromo-2-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methylbenzoic acid is a substituted aromatic carboxylic acid with significant applications as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its chemical reactivity is governed by the interplay of three key functional groups: the carboxyl group, the bromine atom, and the methyl group, all attached to a benzene ring. Understanding the electronic and structural properties of this molecule is crucial for predicting its behavior in chemical reactions and for the rational design of novel synthetic pathways.

This technical guide provides an in-depth analysis of the theoretical aspects of this compound's reactivity. While specific computational studies on this exact molecule are not extensively available in public literature, this guide synthesizes information from theoretical studies on analogous substituted benzoic acids to provide a robust framework for understanding its chemical behavior. The principles discussed are grounded in Density Functional Theory (DFT), a powerful computational method for elucidating molecular properties and reactivity.[2]

Theoretical Framework: Substituent Effects on Reactivity

The reactivity of the benzene ring in this compound is primarily influenced by the electronic effects of its substituents. These effects can be broadly categorized as inductive effects and resonance (or mesomeric) effects.

-

Carboxyl Group (-COOH): This group is strongly deactivating and meta-directing for electrophilic aromatic substitution. It withdraws electron density from the ring through both a negative inductive effect (-I) and a negative resonance effect (-R).

-

Bromine Atom (-Br): Bromine is also a deactivating group due to its strong negative inductive effect (-I). However, it is ortho-, para-directing because it can donate electron density to the ring via a positive resonance effect (+R) through its lone pairs.

-

Methyl Group (-CH₃): The methyl group is an activating group and is ortho-, para-directing. It donates electron density to the ring through a positive inductive effect (+I) and hyperconjugation.

The overall reactivity of the benzene ring and the regioselectivity of its reactions are determined by the cumulative effect of these three substituents.

Electronic effects of substituents on this compound.

Predicted Reactivity

Based on the electronic effects of the substituents, the following reactivity patterns can be predicted for this compound:

-

Acidity: The presence of the electron-withdrawing bromine atom is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to 2-methylbenzoic acid. Theoretical studies on substituted benzoic acids have shown that electron-withdrawing groups stabilize the conjugate base, thereby increasing acidity.[3]

-

Electrophilic Aromatic Substitution: The benzene ring is generally deactivated towards electrophilic attack due to the presence of two deactivating groups (carboxyl and bromo). The directing effects of the substituents are conflicting. However, the positions ortho and para to the activating methyl group (positions 3 and 5) are activated, while the positions ortho and para to the bromo group (positions 2 and 4) and meta to the carboxyl group (position 5) are favored by these individual groups. The ultimate regioselectivity will depend on the specific reaction conditions and the nature of the electrophile.

-

Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups makes the aromatic ring more susceptible to nucleophilic aromatic substitution, although this is generally less common than electrophilic substitution.

Quantitative Data from Theoretical Studies on Analogous Compounds

While specific quantitative data for this compound is scarce, data from theoretical studies on similar molecules can provide valuable insights. The following tables summarize key computed properties for related substituted benzoic acids, which can be used for comparative analysis.

Table 1: Calculated Physicochemical Properties of Related Benzoic Acid Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (experimental) |

| Benzoic Acid | C₇H₆O₂ | 122.12 | 4.20 |

| 2-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 2.85[4] |

| 3-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 3.81 |

| 2-Methylbenzoic Acid | C₈H₈O₂ | 136.15 | 3.91 |

| This compound | C₈H₇BrO₂ | 215.04 | N/A |

Data sourced from PubChem and other chemical databases.

Table 2: DFT-Calculated Reactivity Descriptors for a Related Molecule (4-Bromo-3-(methoxymethoxy)benzoic acid)

| Parameter | Value |

| HOMO Energy | -7.21 eV |

| LUMO Energy | -1.83 eV |

| Energy Gap (HOMO-LUMO) | 5.38 eV |

| Ionization Potential | 7.21 eV |

| Electron Affinity | 1.83 eV |

| Hardness | 2.69 eV |

| Electrophilicity Index | 3.25 eV |

These values, calculated at the B3LYP/6-311++G(d,p) level of theory, indicate the molecule's kinetic stability and susceptibility to chemical reactions.[5] A higher HOMO-LUMO gap suggests higher kinetic stability.[5]

Experimental Protocols: A General Methodology for DFT Calculations

For researchers wishing to perform their own theoretical studies on this compound, the following protocol outlines a general methodology based on common practices for similar molecules.[5][6]

Computational Method: Density Functional Theory (DFT) Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules.[6] Basis Set: 6-311++G(d,p) is a suitable basis set that includes diffuse functions (++) and polarization functions (d,p) to accurately describe the electronic structure of molecules with heteroatoms and potential for hydrogen bonding.[5]

Workflow:

-

Geometry Optimization:

-

Construct the initial 3D structure of this compound.

-

Perform a full geometry optimization without any symmetry constraints to find the lowest energy conformation.

-

Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

-

-

Calculation of Molecular Properties:

-

From the optimized geometry, calculate various electronic properties such as:

-

Total energy

-

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

Molecular Electrostatic Potential (MEP) to identify sites for electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) analysis to study intramolecular charge transfer and hyperconjugative interactions.

-

-

-

Reactivity Descriptor Analysis:

-

Calculate global reactivity descriptors based on the HOMO and LUMO energies:

-

Ionization Potential (I) ≈ -EHOMO

-

Electron Affinity (A) ≈ -ELUMO

-

Chemical Hardness (η) = (I - A) / 2

-

Chemical Potential (μ) = -(I + A) / 2

-

Electrophilicity Index (ω) = μ² / (2η)

-

-

-

Simulation of Reaction Mechanisms (Optional):

-

To study a specific reaction, identify the reactants, products, and potential transition states.

-

Perform transition state searches (e.g., using synchronous transit-guided quasi-Newton methods) to locate the saddle point on the potential energy surface.

-

Verify the transition state by frequency analysis (it should have exactly one imaginary frequency).

-

Calculate the activation energy barrier for the reaction.

-

A general workflow for DFT calculations on this compound.

Conclusion

The reactivity of this compound is a complex interplay of the electronic and steric effects of its constituent functional groups. While direct experimental and theoretical data on its reactivity are limited, a thorough understanding can be achieved by applying fundamental principles of physical organic chemistry and by drawing analogies from computational studies on similar substituted benzoic acids. This guide provides a theoretical framework and a methodological starting point for researchers to explore and predict the chemical behavior of this important synthetic intermediate, thereby facilitating its application in drug discovery and materials science.

References

- 1. innospk.com [innospk.com]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]

- 4. 2-Bromobenzoic acid | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

Health and Safety Profile of 3-Bromo-2-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information for 3-Bromo-2-methylbenzoic acid (CAS No: 76006-33-2). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards. This document is intended to be a key resource for professionals handling this compound in research and development settings.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for safe handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇BrO₂ | [1][2] |

| Molecular Weight | 215.04 g/mol | [1][2] |

| Appearance | White to off-white or brown crystalline powder | [1][3] |

| Melting Point | 152-156 °C | [1][3] |

| Boiling Point | 316.1 ± 30.0 °C at 760 mmHg (Predicted) | [1][3] |

| Density | 1.599 ± 0.06 g/cm³ (Predicted) | [1][3] |

| Flash Point | 145.0 ± 24.6 °C | [1][3] |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [1] |

| Solubility | Soluble in chloroform and methanol. | [4] |

| pKa | 3.56 ± 0.10 (Predicted) | [4] |

Toxicological Information

-

Acute Toxicity: No quantitative data (e.g., LD50, LC50) is available.[5]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][5][6]

-

Respiratory or Skin Sensitization: No data available.[5]

-

Germ Cell Mutagenicity: No data available.[5]

-

Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.[5][6]

-

Reproductive Toxicity: No data available.[5]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][5][6]

-

Specific Target Organ Toxicity (Repeated Exposure): No data available.[5]

-

Aspiration Hazard: No data available.[5]

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) classification for this compound is summarized in Table 2.

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | ! | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | ! | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | ! | Warning | H335: May cause respiratory irritation |

References:[2]

Experimental Protocols

Detailed experimental protocols for the toxicological and safety testing of this compound are not publicly available in the reviewed literature and safety data sheets. The hazard classifications are based on standardized testing guidelines, but the specific methodologies employed for this compound have not been detailed in the available resources.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize risk.

Handling:

-

Handle in a well-ventilated place.[7]

-

Wear suitable protective clothing, including impervious gloves and safety goggles with side-shields.[7]

-

Avoid contact with skin and eyes.[7]

-

Avoid the formation of dust and aerosols.[7]

-

Use non-sparking tools to prevent fire caused by electrostatic discharge.[7]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

Keep away from incompatible materials such as strong oxidizing agents.[5][6]

-

Store apart from foodstuff containers.[7]

First Aid Measures

The recommended first aid measures for exposure to this compound are outlined in the diagram below.

Caption: First aid procedures for different exposure routes.

Accidental Release Measures

In the event of a spill, the following workflow should be followed to ensure safety and proper cleanup.

Caption: Workflow for handling a chemical spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and hydrogen halides.[8][9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[7][8]

Ecological Information

There is limited information available on the ecological effects of this compound. It is advised to prevent its release into the environment.[5][6] Do not let the product enter drains.[5]

Disposal Considerations

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations.[5][6] It is recommended to use a licensed disposal company.[10]

Disclaimer: This document is intended for informational purposes only and does not substitute for a formal risk assessment. Always refer to the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. innospk.com [innospk.com]

- 2. This compound | C8H7BrO2 | CID 2735590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS 76006-33-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. This compound | 76006-33-2 [amp.chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

Discovery and history of 3-Bromo-2-methylbenzoic acid synthesis

An In-Depth Technical Guide to the Discovery and Synthesis of 3-Bromo-2-methylbenzoic Acid

Abstract

This compound (CAS 76006-33-2), also known as 3-bromo-o-toluic acid, is a pivotal halogenated aromatic carboxylic acid.[1] Its unique substitution pattern, featuring adjacent methyl and carboxyl groups with a bromine atom at the 3-position, makes it a highly valuable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive exploration of the historical development and modern methodologies for the synthesis of this compound. We will delve into the mechanistic underpinnings of various synthetic routes, offer detailed experimental protocols, and present a comparative analysis to inform procedural selection in research and development settings. The compound serves as a critical building block for a range of biologically active molecules, including α-2 adrenoceptor agonists, Smoothened receptor antagonists, and HIV-1 entry inhibitors, underscoring its significance in medicinal chemistry and drug development.[1][2]

Introduction and Physicochemical Properties

This compound is a white to off-white crystalline powder with a molecular formula of C₈H₇BrO₂ and a molecular weight of 215.04 g/mol .[1] Its structure presents a unique challenge and opportunity in synthetic chemistry. The directing effects of the substituents on the benzene ring—the ortho, para-directing methyl group and the meta-directing carboxylic acid group—are in opposition, making the regioselective synthesis a non-trivial task. This inherent complexity has driven the development of several distinct synthetic strategies throughout history.

Key Physicochemical Data:

| Property | Value |

|---|---|

| Melting Point | 152-156 °C[1] |

| Boiling Point | 316.1 °C (estimated)[1] |

| Density | ~1.6 g/cm³[1] |

| Appearance | White to off-white crystalline powder[1] |

Historical Perspective and Evolution of Synthetic Routes

The history of the synthesis of this compound is intertwined with the broader development of synthetic organic chemistry, particularly the quest for regiochemical control in electrophilic aromatic substitution. Early approaches were often hampered by the formation of isomeric mixtures, necessitating laborious purification steps. The advent of more sophisticated and selective methodologies has since provided more efficient and reliable pathways.

The Challenge of Direct Bromination

The most conceptually simple approach—direct bromination of 2-methylbenzoic acid—is complicated by the competing directing effects of the existing substituents. The activating, ortho, para-directing methyl group and the deactivating, meta-directing carboxyl group lead to a mixture of products. Electrophilic attack by bromine often favors the position para to the methyl group, leading to 5-bromo-2-methylbenzoic acid as a significant, and often major, byproduct.[3] While feasible, this route's lack of selectivity and the difficulty in separating the 3-bromo and 5-bromo isomers make it less practical for producing high-purity material.

Core Synthetic Methodologies

Several robust methods have been established for the synthesis of this compound, each with distinct advantages and mechanistic foundations.

Route 1: Oxidation of 2-Bromo-m-xylene

A highly effective strategy involves establishing the desired bromine and methyl substitution pattern on a simpler precursor, followed by oxidation to form the carboxylic acid. Starting with 2-bromo-m-xylene (2-bromo-1,3-dimethylbenzene) allows for the selective oxidation of one of the two methyl groups.[4][5]

Causality of Experimental Design: This approach circumvents the regioselectivity issues of direct bromination by building the carboxyl group onto a pre-brominated scaffold. The choice of a strong oxidizing agent like potassium permanganate or sodium dichromate is critical for converting the alkyl side-chain to a carboxylic acid.[4]

Caption: Workflow for Synthesis via Oxidation.

Experimental Protocol: Oxidation of 2-Bromo-m-xylene This protocol is adapted from established principles of side-chain oxidation.[4]

-

Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend 2-bromo-m-xylene in an aqueous solution.

-

Oxidation: Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or aqueous sodium dichromate under pressure, in portions to the heated and stirred mixture.[4] The reaction is exothermic and requires careful control of the addition rate.

-

Reaction Monitoring: Maintain the reaction at reflux for several hours until the characteristic purple color of permanganate has disappeared or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Workup: Cool the reaction mixture. If KMnO₄ was used, filter off the manganese dioxide (MnO₂) byproduct. Acidify the filtrate with a strong acid (e.g., HCl) to a low pH.

-

Isolation: The this compound will precipitate upon acidification. Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Route 2: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an arylamine into an aryl halide.[6][7] This multi-step but highly reliable route begins with a precursor like 3-amino-2-methylbenzoic acid.

Causality of Experimental Design: This method offers excellent regiochemical control, as the position of the bromine atom is determined by the location of the amino group on the starting material. The process involves two key transformations: diazotization of the primary amine to form a reactive diazonium salt, followed by a copper(I) bromide-catalyzed substitution that displaces the diazonium group with bromide, releasing nitrogen gas.[6][8]

References

- 1. innospk.com [innospk.com]

- 2. This compound CAS 76006-33-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. academic.oup.com [academic.oup.com]

- 5. 2-Bromo-m-xylene | High-Purity Aryl Reagent [benchchem.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Precursor: A Technical Guide to 3-Bromo-2-methylbenzoic Acid in the Synthesis of Biologically Active Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methylbenzoic acid, a substituted aromatic carboxylic acid, has emerged as a crucial building block in the synthesis of a diverse array of biologically active molecules. Its unique structural features, including a bromine atom amenable to cross-coupling reactions and a carboxylic acid group for amide bond formation, make it a versatile precursor in medicinal chemistry. This technical guide provides an in-depth overview of the applications of this compound in the development of potent therapeutic agents, with a focus on Fatty Acid Amide Hydrolase (FAAH) inhibitors. Detailed experimental protocols, quantitative data, and visualizations of key biological pathways and synthetic workflows are presented to aid researchers in leveraging this valuable scaffold.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value |

| CAS Number | 76006-33-2 |

| Molecular Formula | C₈H₇BrO₂ |

| Molecular Weight | 215.04 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 152-156 °C |

| Boiling Point | 316.1 °C at 760 mmHg |

| Purity | ≥98.0% |

Application in the Synthesis of FAAH Inhibitors

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides.[1] Inhibition of FAAH has emerged as a promising therapeutic strategy for the treatment of pain, anxiety, and inflammatory disorders.[2] A prominent class of FAAH inhibitors features a biphenyl-carboxamide scaffold, which can be efficiently synthesized using this compound as a starting material.

The synthetic strategy typically involves a Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by amidation to introduce the desired pharmacophore.

Experimental Workflow: Synthesis of Biphenyl-Carboxamide FAAH Inhibitors

Experimental Protocols

Step 1: Synthesis of Methyl 3-bromo-2-methylbenzoate

To a solution of this compound (1.0 eq) in methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for 4-6 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the methyl ester.

Step 2: Suzuki-Miyaura Coupling for Biphenyl Formation

A mixture of methyl 3-bromo-2-methylbenzoate (1.0 eq), a substituted arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq) in a solvent mixture of toluene and water is heated to 90-100 °C under an inert atmosphere for 12-16 hours. After cooling, the reaction mixture is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 3: Hydrolysis of the Methyl Ester

The biphenyl methyl ester intermediate (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide (LiOH, 3.0 eq) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The THF is removed under reduced pressure, and the aqueous solution is acidified with 1N HCl. The precipitated product is collected by filtration, washed with water, and dried.

Step 4: Amide Coupling

To a solution of the biphenyl carboxylic acid (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as HATU (1.2 eq) in dimethylformamide (DMF), a base like N,N-diisopropylethylamine (DIPEA, 2.0 eq) is added. The reaction mixture is stirred at room temperature for 12-18 hours. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

Quantitative Data: FAAH Inhibitory Activity

The synthesized biphenyl-carboxamide derivatives exhibit potent inhibitory activity against FAAH. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of these inhibitors.

| Compound | R¹ | R² | IC₅₀ (nM) for rat FAAH |

| URB597 [3] | 3'-carbamoyl | H | 4.6 |

| Analog 1 | 4'-carbamoyl | H | 9.1 |

| Analog 2 | 3'-H | H | 63 |

| Analog 3 | 3'-carbamoyl | 6-OH | 0.5 |

Signaling Pathways

Fatty Acid Amide Hydrolase (FAAH) Catalytic Mechanism

FAAH employs a catalytic triad of Ser241, Ser217, and Lys142 to hydrolyze fatty acid amides. The inhibition of this process by biphenyl-carboxamide inhibitors prevents the breakdown of anandamide, leading to its accumulation and enhanced signaling through cannabinoid receptors.[4][5]

References

- 1. Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationship studies of O-biphenyl-3-yl carbamates as peripherally restricted fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accurateclinic.com [accurateclinic.com]

- 5. Fatty acid amide hydrolase - Proteopedia, life in 3D [proteopedia.org]

Potential applications of 3-Bromo-2-methylbenzoic acid in medicinal chemistry

An In-depth Technical Guide for Medicinal Chemists

Introduction

3-Bromo-2-methylbenzoic acid is a versatile, synthetically tractable building block that has garnered significant attention in the field of medicinal chemistry. Its unique substitution pattern—a carboxylic acid, a sterically influential methyl group, and a synthetically versatile bromine atom—provides a trifecta of functional handles for the construction of complex molecular architectures. This guide explores the potential applications of this compound in drug discovery, highlighting its role in the development of novel therapeutics targeting a range of diseases. We will delve into specific examples, present key biological data, and provide insights into the experimental workflows that underpin these discoveries.

Core Synthetic Strategies and Applications

The utility of this compound in medicinal chemistry is primarily derived from the reactivity of its functional groups. The carboxylic acid is readily functionalized to form amides, esters, and other derivatives, allowing for the exploration of diverse chemical space and the modulation of physicochemical properties. The bromine atom serves as a key handle for a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of a wide array of substituents to build molecular complexity. The ortho-methyl group can induce conformational constraints, influencing the molecule's shape and its interaction with biological targets.

One of the most prominent applications of this scaffold is in the development of poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Case Study: Development of PARP Inhibitors

A significant application of this compound is in the synthesis of potent PARP inhibitors. For instance, it serves as a key starting material for the synthesis of Niraparib, an approved PARP inhibitor for the treatment of ovarian, fallopian tube, and primary peritoneal cancer. The core structure of many PARP inhibitors derived from this acid features a phthalazinone or a related heterocyclic system, which is constructed using the functional groups of the starting material.

Quantitative Data: Biological Activity of Derived PARP Inhibitors

The following table summarizes the biological activity of representative PARP inhibitors synthesized using this compound as a key building block.

| Compound/Drug Name | Target(s) | IC50 (nM) | Cell-based Potency (nM) | Reference |

| Niraparib (MK-4827) | PARP-1, PARP-2 | 3.8 (PARP-1), 2.1 (PARP-2) | 4 (MDA-MB-436 cells) | |

| Talazoparib (BMN-673) | PARP-1, PARP-2 | 1.2 (PARP-1), 0.87 (PARP-2) | 0.4 (MX-1 cells) |

Signaling Pathway: PARP Inhibition in DNA Repair

The diagram below illustrates the mechanism of action of PARP inhibitors in the context of DNA single-strand break (SSB) repair.

An In-depth Technical Guide to the Electronic Properties of 3-Bromo-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive investigation into the electronic properties of 3-Bromo-2-methylbenzoic acid, a key intermediate in the synthesis of various biologically active compounds. This document outlines both theoretical and experimental approaches to characterizing its electronic structure. Detailed computational protocols using Density Functional Theory (DFT) are presented, alongside established experimental methodologies like Cyclic Voltammetry (CV) and UV-Vis Spectroscopy. While specific experimental data for the title compound is limited in public literature, this guide furnishes the necessary frameworks for its determination. Furthermore, this guide visualizes the pivotal role of this compound as a synthetic precursor to important therapeutic agents, including α-2 adrenoceptor agonists, Smoothened (SMO) receptor antagonists, and HIV-1 entry inhibitors.

Introduction

This compound (C₈H₇BrO₂) is a disubstituted benzoic acid derivative with significant applications in medicinal chemistry and organic synthesis.[1] Its utility as a versatile building block stems from the presence of three reactive sites: the carboxylic acid group, the bromine atom, and the methyl group, which allow for a variety of chemical modifications.[2] Understanding the electronic properties of this molecule is crucial for predicting its reactivity, designing synthetic routes, and comprehending its potential interactions with biological targets. This guide serves to collate the foundational knowledge and methodologies required to explore these electronic characteristics.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 76006-33-2 | [1] |

| Molecular Formula | C₈H₇BrO₂ | [3] |

| Molecular Weight | 215.04 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 152-156 °C | [3] |

| Boiling Point | 316.1 ± 30.0 °C at 760 mmHg | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

Theoretical Electronic Properties

The electronic properties of organic molecules can be effectively predicted using computational quantum chemistry methods. Density Functional Theory (DFT) is a widely used approach that offers a good balance between accuracy and computational cost.

Computational Protocol

The following protocol outlines a standard procedure for calculating the electronic properties of this compound using DFT.

Caption: Workflow for DFT-based calculation of electronic properties.

-

Input Structure Generation: A 3D model of this compound is generated using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A common and reliable method is the B3LYP functional with the 6-311++G(d,p) basis set.[4]

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Single Point Energy Calculation: A single point energy calculation is carried out on the optimized geometry using the same level of theory to obtain the final electronic energy and molecular orbitals.

-

Property Calculation: From the results of the single point energy calculation, various electronic properties can be derived, including:

-

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital.

-

HOMO-LUMO gap: The energy difference between the HOMO and LUMO, which is an indicator of chemical reactivity and stability.

-

Ionization Potential (IP): Estimated as the negative of the HOMO energy (Koopmans' theorem).

-

Electron Affinity (EA): Estimated as the negative of the LUMO energy.

-

Dipole Moment: A measure of the overall polarity of the molecule.

-

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface, which helps in identifying sites for electrophilic and nucleophilic attack.

-

Predicted Electronic Properties

| Electronic Property | Estimated Value |

| HOMO Energy | -6.8 to -7.3 eV |

| LUMO Energy | -1.2 to -1.7 eV |

| HOMO-LUMO Gap | 5.1 to 6.1 eV |

| Ionization Potential | 6.8 to 7.3 eV |

| Electron Affinity | 1.2 to 1.7 eV |

| Dipole Moment | 2.0 to 3.0 D |

Experimental Determination of Electronic Properties

The electronic properties of this compound can be experimentally investigated using various spectroscopic and electrochemical techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule, providing insights into the energies of the HOMO and LUMO levels.

Caption: General workflow for a cyclic voltammetry experiment.

-

Solution Preparation: A solution of this compound (typically 1-5 mM) is prepared in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Electrochemical Cell Assembly: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

Cyclic Voltammetry Scan: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential. The resulting current is measured and plotted against the applied potential.

-

Data Analysis: The oxidation (Eₚₐ) and reduction (Eₚ𝒸) peak potentials are determined from the voltammogram. The HOMO and LUMO energy levels can be estimated from these potentials relative to an internal standard with a known redox potential (e.g., ferrocene/ferrocenium couple).

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

Caption: General workflow for a UV-Vis spectroscopy experiment.

-

Solution Preparation: A dilute solution of this compound is prepared in a suitable solvent that is transparent in the UV-Vis region of interest (e.g., ethanol, methanol, or cyclohexane). The choice of solvent can influence the absorption spectrum.[5][6][7][8]

-

Spectroscopic Measurement: The UV-Vis spectrum is recorded using a spectrophotometer, typically over a wavelength range of 200-400 nm. A blank spectrum of the solvent is first recorded for background correction.

-

Data Analysis: The wavelength of maximum absorbance (λₘₐₓ) is identified. For aromatic carboxylic acids, characteristic π → π* transitions are expected. The presence of the bromine and methyl substituents will influence the position and intensity of these absorption bands.[9] The onset of the absorption spectrum can be used to estimate the optical band gap, which is related to the HOMO-LUMO gap.

Role in the Synthesis of Bioactive Molecules

This compound is a valuable starting material for the synthesis of a range of pharmaceuticals. Its strategic placement of functional groups allows for the construction of complex molecular architectures.

Caption: this compound as a precursor in drug synthesis.

-

α-2 Adrenoceptor Agonists: These compounds are used for their sedative, analgesic, and antihypertensive effects. The synthesis of certain agonists utilizes this compound as a key building block to construct the core scaffold of the molecule.

-

Smoothened (SMO) Receptor Antagonists: The Hedgehog signaling pathway, in which the SMO receptor plays a crucial role, is implicated in various cancers.[10][11][12][13][14] this compound is employed in the synthesis of potent SMO antagonists that are being investigated as anti-cancer agents.

-

HIV-1 Entry Inhibitors: These drugs prevent the human immunodeficiency virus (HIV) from entering host cells, a critical step in the viral life cycle.[15][16][17][18][19] Synthetic routes to novel HIV-1 entry inhibitors have been developed starting from this compound.

Conclusion

This technical guide has provided a detailed overview of the electronic properties of this compound and the methodologies for their investigation. While specific experimental data for this compound remains to be extensively published, the outlined computational and experimental protocols offer a robust framework for researchers to determine these crucial parameters. The established role of this compound as a synthetic precursor for a diverse range of therapeutic agents underscores the importance of a thorough understanding of its electronic structure for the continued development of novel pharmaceuticals. The information and protocols presented herein are intended to facilitate further research and application of this versatile molecule in the fields of chemistry and drug discovery.

References

- 1. innospk.com [innospk.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound 97 76006-33-2 [sigmaaldrich.com]

- 4. jocpr.com [jocpr.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A New Smoothened Antagonist Bearing the Purine Scaffold Shows Antitumour Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Smoothened Regulation: A Tale of Two Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design and synthesis of novel inhibitors of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of Entry Inhibitors for HIV-1 via a New De Novo Protein Design Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of entry inhibitors for HIV-1 via a new de novo protein design framework - PubMed [pubmed.ncbi.nlm.nih.gov]